

Chemical structure and SMILES string for 3,4-Dichlorophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichlorophenylacetonitrile

Cat. No.: B104814

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An In-depth Technical Guide to 3,4-Dichlorophenylacetonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of **3,4-Dichlorophenylacetonitrile**, a key intermediate for the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifier

3,4-Dichlorophenylacetonitrile, also known as 3,4-dichlorobenzyl cyanide, is an organic compound featuring a phenyl ring substituted with two chlorine atoms at positions 3 and 4, and an acetonitrile group.

- Chemical Structure: (A 2D chemical structure image would be placed here in a full implementation)
- SMILES (Simplified Molecular-Input Line-Entry System) String: Clc1ccc(CC#N)cc1Cl[1][2][3]
- InChI Key: QWZNCAFWRZZJMA-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-Dichlorophenylacetonitrile**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ Cl ₂ N	[4][5][6]
Molecular Weight	186.04 g/mol	[1][2][4]
CAS Number	3218-49-3	[1][4][5][6]
Appearance	Solid	[1][2][3]
Melting Point	39-42 °C	[2][3]
Boiling Point	170 °C at 12 mmHg	[2][3]
Flash Point	113 °C (closed cup)	[1][3]

Synthesis and Applications in Drug Development

3,4-Dichlorophenylacetonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. It serves as a key precursor in Knoevenagel condensation reactions to create more complex molecules with therapeutic potential.[7] One notable application is in the synthesis of dichlorophenylacrylonitriles, which have shown selective cytotoxicity against breast cancer cell lines.

Experimental Protocol: Synthesis of (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile

This protocol details the synthesis of a biologically active acrylonitrile derivative via the Knoevenagel condensation of **3,4-Dichlorophenylacetonitrile** with pyrrole-2-carboxaldehyde. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][8]

Reagents and Materials:

- **3,4-Dichlorophenylacetonitrile**
- Pyrrole-2-carboxaldehyde
- Piperidine (catalyst)

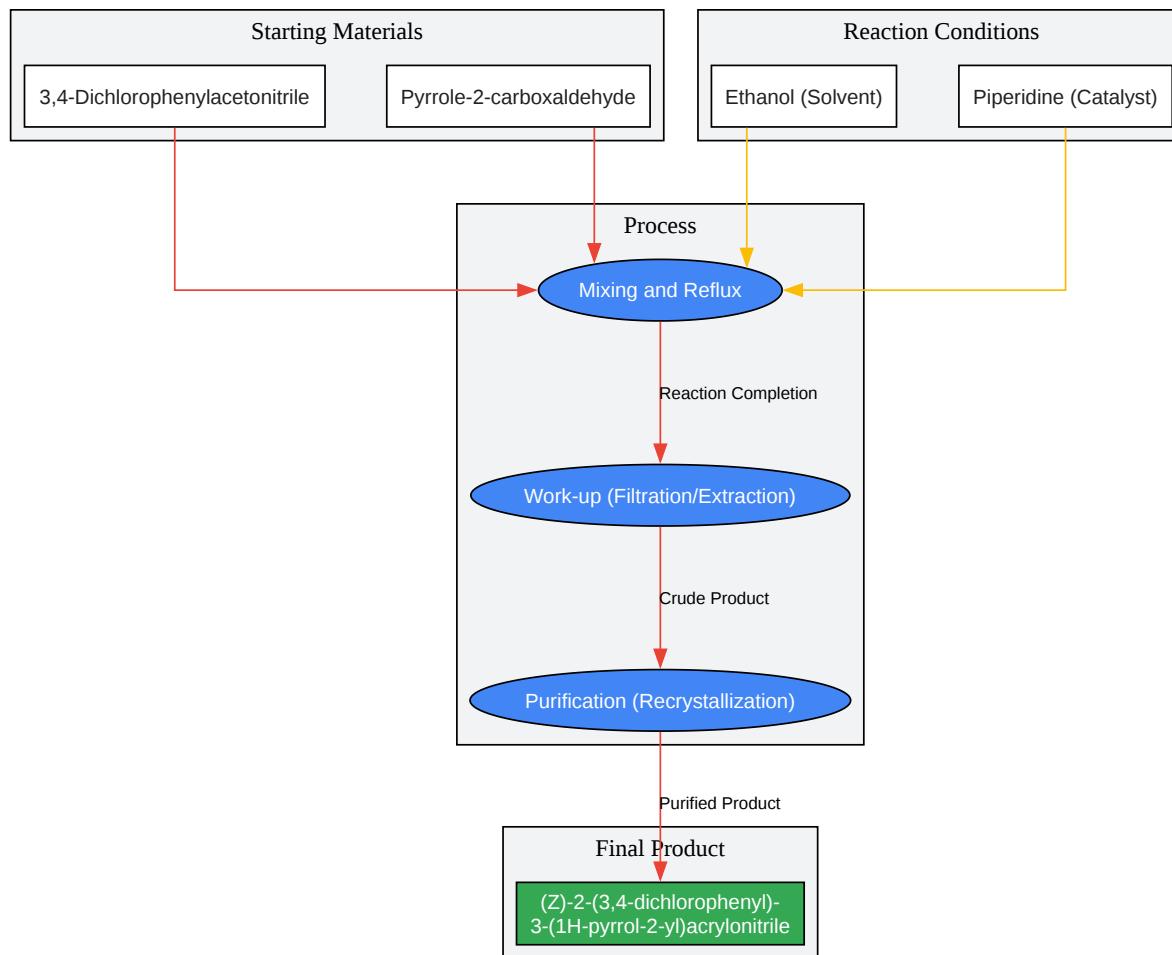
- Ethanol (solvent)
- Round-bottom flask
- Stirrer
- Reflux condenser
- Standard workup and purification equipment (separatory funnel, filtration apparatus, recrystallization solvents)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve **3,4-Dichlorophenylacetonitrile** (1.0 equivalent) and pyrrole-2-carboxaldehyde (1.0 equivalent) in ethanol.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
- Reaction: Stir the mixture at room temperature or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile.

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile.

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Caption: Synthetic workflow for the Knoevenagel condensation.

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- To cite this document: BenchChem. [Chemical structure and SMILES string for 3,4-Dichlorophenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104814#chemical-structure-and-smiles-string-for-3-4-dichlorophenylacetonitrile]

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